

Cholesteryl Tridecanoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Cholesteryl tridecanoate*

Cat. No.: *B15601624*

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CAS Number: 25605-87-2

Chemical Structure:

- Molecular Formula: $C_{40}H_{70}O_2$
- Molecular Weight: 582.98 g/mol
- Synonyms: Tridecanoic acid, cholesteryl ester; Cholest-5-en-3 β -ol tridecanoate; Cholesterol tridecylate

This technical guide provides an in-depth overview of **cholesteryl tridecanoate**, a cholesterol ester of tridecanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications, with a focus on experimental protocols and relevant biological pathways.

Physicochemical Properties

Cholesteryl tridecanoate is a white, solid compound at room temperature. As a cholesterol ester, it is a highly nonpolar molecule. While specific solubility data in various organic solvents is not readily available in the literature, based on the general solubility of cholesterol and other long-chain cholesteryl esters, it is expected to be soluble in nonpolar organic solvents such as

chloroform, hexane, and toluene, with limited solubility in more polar solvents like ethanol and methanol.

Property	Value	Reference
CAS Number	25605-87-2	
Molecular Formula	C ₄₀ H ₇₀ O ₂	
Molecular Weight	582.98 g/mol	
Physical State	Solid	
Purity	>99% (commercially available)	
Storage Temperature	-20°C	

Experimental Protocols

Synthesis of Cholesteryl Tridecanoate via Esterification

A simple and efficient method for the synthesis of cholesteryl esters involves the use of a triphenylphosphine-sulfur trioxide (Ph₃P·SO₃) adduct as an organocatalyst.^[1] This method offers high yields and uses less toxic reagents compared to some traditional methods.

Materials:

- Cholesterol
- Tridecanoic acid
- Triphenylphosphine-sulfur trioxide (Ph₃P·SO₃) adduct
- Toluene, anhydrous
- Sodium bicarbonate (NaHCO₃), saturated solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

- Hexane and Ethyl Acetate for chromatography

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of cholesterol and tridecanoic acid in anhydrous toluene.
- Add a catalytic amount of the triphenylphosphine-sulfur trioxide adduct to the solution.
- Heat the reaction mixture to 110°C and stir for the time required for the reaction to complete (monitoring by thin-layer chromatography is recommended).
- After the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **cholesteryl tridecanoate** by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield pure **cholesteryl tridecanoate**.

Preparation of Liposomes Incorporating Cholesteryl Tridecanoate

Cholesteryl esters are key components in the formulation of liposomes for drug delivery systems, where they can modulate membrane fluidity and stability.^{[2][3]}

Materials:

- Phosphatidylcholine (e.g., from egg or soy)
- **Cholesteryl tridecanoate**
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Drug to be encapsulated (optional)

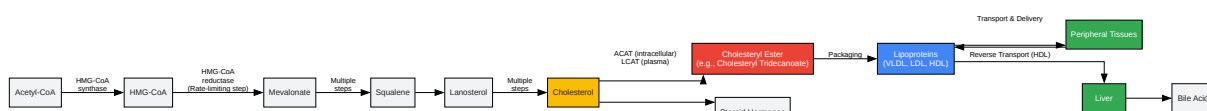
Procedure:

- Dissolve the desired amounts of phosphatidylcholine and **cholesteryl tridecanoate** in chloroform in a round-bottom flask. The molar ratio of phosphatidylcholine to **cholesteryl tridecanoate** can be varied to achieve the desired membrane properties.
- If encapsulating a lipophilic drug, it should be added to the chloroform solution at this stage.
- Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
- Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film by adding PBS (containing a hydrophilic drug, if desired) and vortexing vigorously. The temperature of the PBS should be above the phase transition temperature of the lipid mixture.
- The resulting suspension of multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.
- The final liposome suspension can be purified from the unencapsulated drug by size exclusion chromatography or dialysis.

Biological Context and Visualization

Cholesterol Metabolism Pathway

Cholesteryl esters are the primary form in which cholesterol is stored in cells and transported in lipoproteins.[4] The esterification of cholesterol is catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT) within cells and lecithin-cholesterol acyltransferase (LCAT) in the plasma. These esters are then packaged into the core of lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), for transport throughout the body.

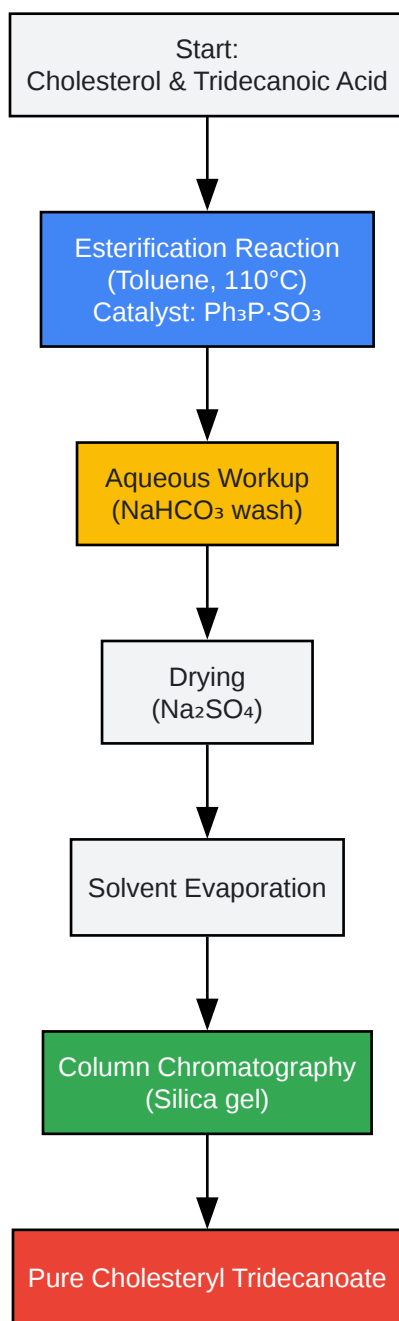


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Caption: Simplified overview of the cholesterol metabolism pathway.

Experimental Workflow: Synthesis of Cholesteryl Tridecanoate

The following diagram illustrates the key steps in the synthesis and purification of **cholesteryl tridecanoate** as described in the experimental protocol.



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Caption: Workflow for the synthesis of **cholesteryl tridecanoate**.

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References

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